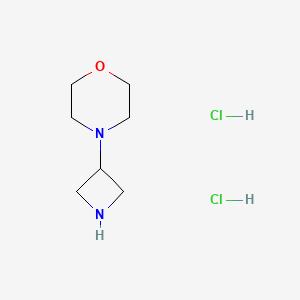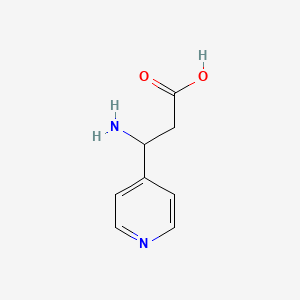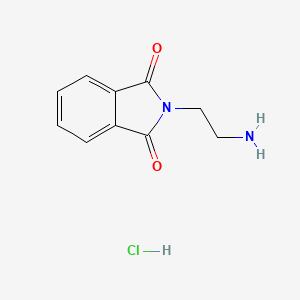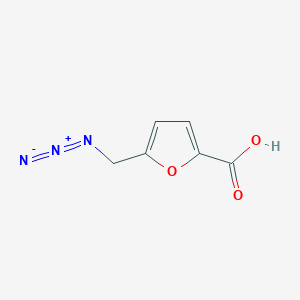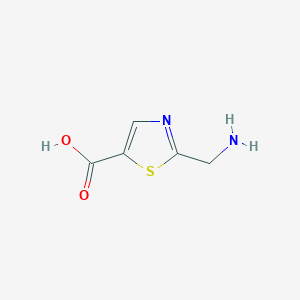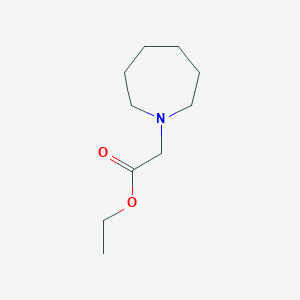
Ethyl azepan-1-ylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that include aza-alkylation, intramolecular Michael cascade reactions, and desulfonative dehydrogenation. For instance, the preparation of Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate involves the reaction of (E)-ethyl 3-[2-(tosylamino)phenyl]acrylate with 2-bromo-4′′-nitroacetophenone, followed by a desulfonative dehydrogenation step using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . This suggests that the synthesis of ethyl azepan-1-ylacetate could potentially involve similar steps, albeit with different starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds related to ethyl azepan-1-ylacetate is determined using spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and mass spectrometry. The structure of Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate was elucidated using these techniques . These methods would likely be applicable in determining the molecular structure of ethyl azepan-1-ylacetate as well.
Chemical Reactions Analysis
The chemical reactions involving related compounds are complex and can lead to the formation of various interesting structures. For example, the treatment of 1-ethoxycarbonyl-4-[o-(hydroxymethyl)phenyl]piperidin-4-ol with 88% formic acid leads to the formation of 1-ethoxycarbonylspiro[3H-isobenzofuran-1,4′-piperidine] and 2-ethoxycarbonyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine . This indicates that ethyl azepan-1-ylacetate could also undergo interesting transformations under various reaction conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of ethyl azepan-1-ylacetate are not directly reported, the properties of similar compounds can provide some clues. The solubility, melting point, boiling point, and stability of these compounds are typically characterized as part of their chemical profile. The reactivity of these compounds with different reagents, their susceptibility to hydrolysis, and their behavior under acidic or basic conditions are also important aspects of their chemical properties. The papers provided do not detail these properties, but they are standard analyses that would be conducted to fully understand ethyl azepan-1-ylacetate.
科学的研究の応用
Saponification Reaction Studies
- Scientific Field : Chemical Engineering
- Application Summary : Ethyl Acetate is used in experimental studies of saponification reactions using different reactor systems .
- Methods of Application : The effect of the volume flow rate on reactor performance in different reactors was investigated. The reactors used included the T-shaped reactor, the interdigital microreactor, and the chicane microreactor .
- Results : The reactor system with a T-shaped reactor shows good performance only at high flow rates, while the experimental setups with the interdigital and the chicane microreactors yield good performance throughout the whole range of volume flow rates .
Microbial Production
- Scientific Field : Biotechnology
- Application Summary : Ethyl Acetate can be produced by microbial conversion of biomass-derived sugars, providing a sustainable alternative to traditional, energy-intensive processes .
- Methods of Application : The bio-catalyzing of ethanol and acetic acid to Ethyl Acetate using lipases in vitro was introduced. Also, metabolic engineering in yeasts to product Ethyl Acetate in vivo using alcohol acyl transferases (AAT) was discussed .
- Results : The accumulation of acetyl-CoA is crucial for synthesizing Ethyl Acetate in vivo; AAT-mediated metabolic engineering could efficiently improve Ethyl Acetate production .
Solvent in Paints, Coatings, and Adhesives
- Scientific Field : Industrial Chemistry
- Application Summary : Ethyl Acetate is primarily used as a solvent in paints, coatings, and adhesives due to its quick evaporation rate and its ability to dissolve a wide range of substances .
- Methods of Application : It is mixed with the paint or adhesive product to keep it in a liquid state. Once applied, the Ethyl Acetate evaporates, leaving behind the solid paint or adhesive .
- Results : The use of Ethyl Acetate allows for smooth application and quick drying times for paints and adhesives .
Solvent in Printing Industry
- Scientific Field : Printing Industry
- Application Summary : Ethyl Acetate plays a significant role in the printing industry, as it’s used as a solvent in flexographic and rotogravure printing .
- Methods of Application : It is used to dissolve the ink, which is then transferred to the printing surface. After application, the Ethyl Acetate evaporates, leaving behind the printed image .
- Results : The use of Ethyl Acetate allows for high-quality printing with quick drying times .
Extraction Solvent in Pharmaceutical Industry
- Scientific Field : Pharmaceutical Industry
- Application Summary : Ethyl Acetate is used in the pharmaceutical industry as an extraction solvent for numerous processes, including the purification of antibiotics .
- Methods of Application : It is used to extract the desired compound from a mixture, often in a liquid-liquid extraction process .
- Results : The use of Ethyl Acetate allows for the efficient extraction and purification of pharmaceutical compounds .
Manufacture of Artificial Leather, Photographic Films and Plates, and Silk
- Scientific Field : Material Science
- Application Summary : Ethyl Acetate is utilized in the manufacture of artificial leather, photographic films and plates, and silk .
- Methods of Application : It is used as a solvent to dissolve the raw materials, which are then formed into the desired product .
- Results : The use of Ethyl Acetate allows for the production of high-quality materials with desirable properties .
Flavoring Agent in Food Industry
- Scientific Field : Food Industry
- Application Summary : Ethyl Acetate is often used as a flavoring agent in food products like confectionery, ice cream, and baked goods, giving them a distinctive fruity flavor .
- Methods of Application : It is added to the food product during the manufacturing process to enhance the flavor .
- Results : The use of Ethyl Acetate can improve the taste of food products, making them more appealing to consumers .
Cosmetic Industry
- Scientific Field : Cosmetic Industry
- Application Summary : Due to its pleasant smell, Ethyl Acetate finds use in the cosmetic industry and in perfumes .
- Methods of Application : It is used as a solvent in the formulation of various cosmetic and personal care products .
- Results : The use of Ethyl Acetate allows for the production of high-quality cosmetics with desirable properties .
Decaffeination Process
- Scientific Field : Food Processing
- Application Summary : Ethyl Acetate is used in the decaffeination process of tea and coffee .
- Methods of Application : It is used to extract caffeine from the raw coffee beans or tea leaves .
- Results : The use of Ethyl Acetate allows for the production of decaffeinated coffee and tea without significantly altering their flavor .
Nail Polish Remover
- Scientific Field : Personal Care Products
- Application Summary : Ethyl Acetate is a common ingredient in nail polish removers .
- Methods of Application : It is used to dissolve the nail polish, allowing it to be easily removed .
- Results : The use of Ethyl Acetate allows for effective removal of nail polish .
Glue Manufacturing
- Scientific Field : Adhesive Industry
- Application Summary : Ethyl Acetate is used in the manufacture of various types of glues .
- Methods of Application : It is used as a solvent to dissolve the adhesive components during the manufacturing process .
- Results : The use of Ethyl Acetate allows for the production of high-quality glues with strong adhesive properties .
特性
IUPAC Name |
ethyl 2-(azepan-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)9-11-7-5-3-4-6-8-11/h2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROESXCPJJVXAQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623395 |
Source


|
| Record name | Ethyl (azepan-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl azepan-1-ylacetate | |
CAS RN |
99176-11-1 |
Source


|
| Record name | Ethyl (azepan-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


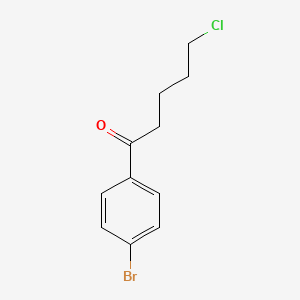
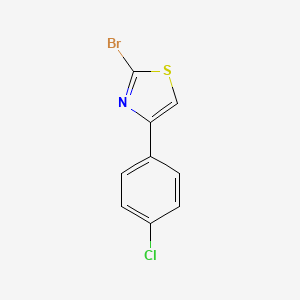

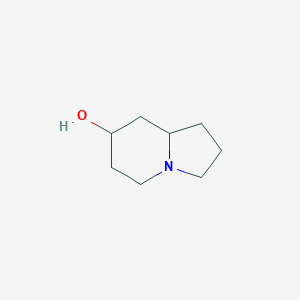
![9-Benzyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1291588.png)
![6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1291591.png)
